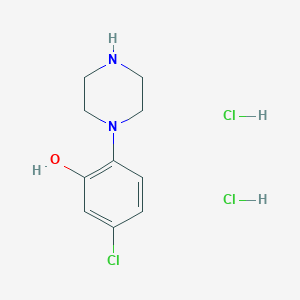
3-Cyclopropyl-2-methylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-2-methylphenylboronic acid is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . They are generally environmentally benign and relatively stable .
Synthesis Analysis
The synthesis of organoboron compounds like this compound often involves processes such as the Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of alkyl boronic esters is also a method used in the synthesis of such compounds .Chemical Reactions Analysis
Organoboron compounds are known to participate in various chemical reactions. For instance, they are used in the Suzuki–Miyaura coupling reaction, which is a type of carbon–carbon bond forming reaction . They can also undergo protodeboronation .Scientific Research Applications
Rhodium-Catalyzed Annulation Reactions
A study by Miura and Murakami (2005) explored a [3 + 2] annulation reaction using 2-cyanophenylboronic acid, which is similar in structure to 3-Cyclopropyl-2-methylphenylboronic acid. This reaction produces substituted indenones or indanones and even benzotropone through intramolecular nucleophilic addition, demonstrating the utility of such boronic acids in complex organic syntheses (Miura & Murakami, 2005).
N-Heterocyclic Carbene-facilitated Condensation
Zhang et al. (2013) reported the synthesis of a boroxine compound from 3-methylphenylboronic acid using N-heterocyclic carbene, showcasing a novel carbene-facilitated condensation method. This reveals another potential application of similar boronic acids in forming complex boron-containing compounds (Zhang et al., 2013).
Suzuki Reactions with Aryl or Heteroaryl Coupling
Duncton and Singh (2013) synthesized trans-2-(trifluoromethyl)cyclopropylboronic acid and demonstrated its use in Suzuki reactions with various aryl or heteroaryl partners. This indicates the potential of this compound in facilitating Suzuki coupling reactions, a cornerstone in organic chemistry (Duncton & Singh, 2013).
Cyclopropanation of Alkenylboronic Esters
Fontani et al. (1991) discussed the preparation of cyclopropylboronic acid esters through cycloaddition of carbenes to 1-alkenylboronic acid esters. This application highlights the role of boronic acids like this compound in synthesizing cyclopropylboronic esters, which are valuable in various chemical syntheses (Fontani et al., 1991).
Use in Chiral Auxiliary and Protecting Group
Luithle and Pietruszka (2000) utilized a boronic acid derivative as a chiral auxiliary in cyclopropanation of alkenylboronic esters. This illustrates the potential of this compound in asymmetric synthesis and as a protecting group for boronic acids (Luithle & Pietruszka, 2000).
Safety and Hazards
Mechanism of Action
Target of Action
3-Cyclopropyl-2-methylphenylboronic acid is a type of organoboron compound . Organoboron compounds are widely used in Suzuki–Miyaura (SM) cross-coupling reactions, a type of transition metal-catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organic groups involved in these reactions .
Mode of Action
In SM cross-coupling reactions, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in carbon–carbon bond formation via SM cross-coupling reactions . These reactions are crucial for the synthesis of various organic compounds .
Pharmacokinetics
It’s known that boronic acids and their esters, including this compound, are only marginally stable in water . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties could be significantly influenced by its stability in aqueous environments .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via SM cross-coupling reactions . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the rate of hydrolysis of boronic esters, including this compound, is considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability could be significantly affected by the pH of its environment .
Biochemical Analysis
Biochemical Properties
3-Cyclopropyl-2-methylphenylboronic acid plays a significant role in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . This compound interacts with palladium, a metal catalyst, in the process of oxidative addition and transmetalation .
Cellular Effects
Boronic acids and their esters are known to be marginally stable in water, which could potentially influence their interactions with cells .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its participation in Suzuki–Miyaura coupling reactions . In these reactions, the compound undergoes transmetalation, a process where it is transferred from boron to palladium .
Properties
IUPAC Name |
(3-cyclopropyl-2-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO2/c1-7-9(8-5-6-8)3-2-4-10(7)11(12)13/h2-4,8,12-13H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSASQHNXISRQFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C2CC2)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(benzyloxy)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide](/img/structure/B2375725.png)
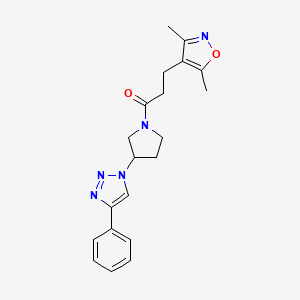
![3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene](/img/structure/B2375728.png)

![10-methoxy-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2375730.png)
![N,N'-bis[(4-chlorophenyl)methyl]oxamide](/img/structure/B2375731.png)
![N-(4-methylbenzyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B2375732.png)
![N-[4-(acetylamino)phenyl]-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2375733.png)
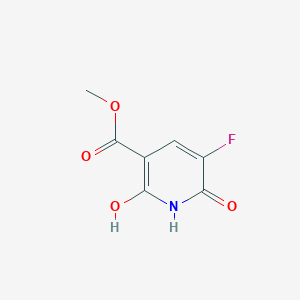
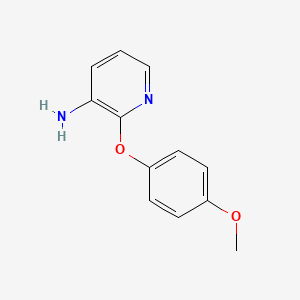

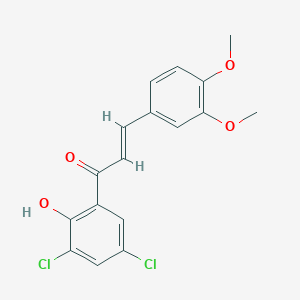
![4H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2375747.png)
